Cas no 62054-43-7 (3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione)

3-(Bromomethyl)-1λ⁶,2-benzothiazole-1,1-dione is a brominated benzothiazole derivative with significant utility in organic synthesis and pharmaceutical research. Its reactive bromomethyl group enables facile functionalization, making it a versatile intermediate for constructing complex molecules. The sulfone moiety enhances stability and reactivity, particularly in nucleophilic substitution and cross-coupling reactions. This compound is particularly valuable in the development of heterocyclic frameworks and bioactive compounds. Its well-defined structure and high purity ensure consistent performance in synthetic applications. Suitable for controlled modifications, it serves as a key building block in medicinal chemistry and material science. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione structure
62054-43-7 structure
商品名:3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione
CAS番号:62054-43-7
MF:C8H6BRNO2S
メガワット:260.10774
MDL:MFCD26633703
CID:459592
PubChem ID:12341698

3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione 化学的及び物理的性質

名前と識別子

    • 1,2-Benzisothiazole, 3-(bromomethyl)-, 1,1-dioxide
    • 3-(bromomethyl)-1,2-benzothiazole 1,1-dioxide
    • 3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione
    • EN300-299235
    • SCHEMBL9786855
    • DTXSID50492052
    • 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione
    • 62054-43-7
    • 3-(bromomethyl)benzo[d]isothiazole 1,1-dioxide
    • MDL: MFCD26633703
    • インチ: InChI=1S/C8H6BrNO2S/c9-5-7-6-3-1-2-4-8(6)13(11,12)10-7/h1-4H,5H2
    • InChIKey: VOFHJUGBYKSCFK-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C(=NS2(=O)=O)CBr

計算された属性

  • せいみつぶんしりょう: 258.93028
  • どういたいしつりょう: 258.93026g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 331
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • PSA: 47.03

3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-299235-0.1g
3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione
62054-43-7 95.0%
0.1g
$257.0 2025-03-19
1PlusChem
1P01B5KK-1g
3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione
62054-43-7 95%
1g
$861.00 2025-03-19
Enamine
EN300-299235-1g
3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione
62054-43-7 95%
1g
$743.0 2023-09-06
Enamine
EN300-299235-10g
3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione
62054-43-7 95%
10g
$3191.0 2023-09-06
A2B Chem LLC
AV99252-100mg
3-(Bromomethyl)-1lambda6,2-benzothiazole-1,1-dione
62054-43-7 95%
100mg
$306.00 2024-04-19
1PlusChem
1P01B5KK-5g
3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione
62054-43-7 95%
5g
$2722.00 2024-04-22
A2B Chem LLC
AV99252-10g
3-(Bromomethyl)-1lambda6,2-benzothiazole-1,1-dione
62054-43-7 95%
10g
$3394.00 2024-04-19
Enamine
EN300-299235-0.5g
3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione
62054-43-7 95.0%
0.5g
$579.0 2025-03-19
Enamine
EN300-299235-2.5g
3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione
62054-43-7 95.0%
2.5g
$1454.0 2025-03-19
Enamine
EN300-299235-5g
3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione
62054-43-7 95%
5g
$2152.0 2023-09-06

3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione 関連文献

3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dioneに関する追加情報

Introduction to 3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione (CAS No: 62054-43-7)

3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. The compound, identified by its CAS number 62054-43-7, belongs to the benzothiazole family, which is well-known for its broad spectrum of biological activities. The presence of a bromomethyl group at the 3-position and the dione moiety at the 1,1-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The benzothiazole core structure is characterized by a fused ring system consisting of a benzene ring and a thiazole ring. This configuration imparts remarkable stability and functionality to the molecule, allowing it to participate in various chemical transformations. The bromomethyl substituent introduces electrophilic characteristics, enabling nucleophilic substitution reactions that are crucial for constructing more complex molecular architectures. Additionally, the dione group provides a site for further functionalization, such as reduction or oxidation reactions, which can be tailored to meet specific synthetic goals.

In recent years, 3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione has been extensively studied for its potential in medicinal chemistry. Researchers have leveraged its structural features to develop novel therapeutic agents targeting various diseases. One of the most compelling areas of investigation has been its application in the synthesis of small-molecule inhibitors for enzymatic targets. For instance, studies have demonstrated its utility in generating derivatives that interact with kinases and other enzymes implicated in cancer progression. The ability to modify both the bromomethyl and dione functionalities allows for the creation of libraries of compounds with tailored binding affinities and selectivities.

The pharmaceutical industry has been particularly interested in benzothiazole derivatives due to their demonstrated efficacy in treating inflammatory disorders, infectious diseases, and neoplastic conditions. The structural motif is found in several FDA-approved drugs, underscoring its biological relevance. 3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione serves as a key building block in these efforts, facilitating the rapid assembly of lead compounds through combinatorial chemistry approaches. Its incorporation into drug-like molecules has led to promising candidates that are currently undergoing preclinical evaluation.

From a synthetic chemistry perspective, the reactivity of 3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione makes it an invaluable asset for constructing complex heterocycles. The bromomethyl group can be readily transformed into other functional moieties such as alcohols or amines via nucleophilic aromatic substitution (SNAr). This transformation is particularly useful in constructing biaryl structures, which are prevalent in many bioactive compounds. Furthermore, the dione group can be reduced to dihydrobenzothiazoles or further oxidized to form additional reactive centers. These transformations provide chemists with a high degree of flexibility in designing synthetic routes.

Advances in computational chemistry have also played a pivotal role in understanding the reactivity and potential applications of 3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione. Molecular modeling studies have helped predict how this compound interacts with biological targets at the atomic level. These insights have guided experimental efforts by highlighting key residues involved in binding and suggesting optimal modifications to enhance potency and selectivity. Such interdisciplinary approaches are becoming increasingly important in modern drug discovery pipelines.

The environmental impact of chemical synthesis is another critical consideration when evaluating compounds like 3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione. Efforts have been made to develop greener synthetic methodologies that minimize waste and reduce hazardous byproducts. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional approaches. These innovations not only improve sustainability but also enhance efficiency by reducing reaction times and improving yields.

In conclusion,3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione (CAS No: 62054-43-7) represents a fascinating compound with immense potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical transformations that are instrumental in drug development and material science. As our understanding of molecular interactions continues to evolve,3-(bromomethyl)-1lambda6,2-benzothiazole-1,1-dione will undoubtedly remain at the forefront of innovation within these fields.

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